molecular formula C11H15NO2 B1590031 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 91247-06-2

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1590031
CAS RN: 91247-06-2
M. Wt: 193.24 g/mol
InChI Key: PMFJDFRZFOSMSM-UHFFFAOYSA-N
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Description

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a synthetic chemical that has been used in scientific research for its various properties.

Scientific Research Applications

Application in Organic Chemistry

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound has been used in the Michael addition reaction, a method used in organic synthesis to form carbon-carbon bonds . It has been reacted with diverse nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole .
  • Methods of Application: The compound was synthesized by evaluating old methods and examining new ones. The α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and the aforementioned nucleophiles were reacted under Michael addition reaction conditions .
  • Results or Outcomes: The reaction resulted in a variety of compounds with different stability. The possibility of a retro-Michael reaction was examined on the obtained products. The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .

Application in Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: A key intermediate of the drug Donepezil, which is used for the treatment of Alzheimer’s disease, has been synthesized .
  • Methods of Application: The scaffold 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, a key intermediate of Donepezil, has been synthesized in three steps and derivatized as carboxamides and thioureas for SAR (Structure-Activity Relationship) studies .
  • Results or Outcomes: The inhibition potency of the compounds against AChE (Acetylcholinesterase) was measured and evaluated using Ellman’s spectrophotometric method .

Application in Dye Synthesis

  • Scientific Field: Dye Chemistry .
  • Summary of the Application: Similar compounds are used in the synthesis of dyestuffs .
  • Methods of Application: The specific methods of application can vary widely depending on the specific dye being synthesized .
  • Results or Outcomes: The outcomes can also vary widely, but the end result is typically a dye with specific color properties .

Application in Sanitizer Production

  • Scientific Field: Industrial Chemistry .
  • Summary of the Application: Similar compounds are used in the production of sanitizers .
  • Methods of Application: The specific methods of application can vary widely depending on the specific sanitizer being produced .
  • Results or Outcomes: The outcomes can also vary widely, but the end result is typically a sanitizer with specific antimicrobial properties .

Application in Dye Synthesis

  • Scientific Field: Dye Chemistry .
  • Summary of the Application: Similar compounds are used in the synthesis of dyestuffs .
  • Methods of Application: The specific methods of application can vary widely depending on the specific dye being synthesized .
  • Results or Outcomes: The outcomes can also vary widely, but the end result is typically a dye with specific color properties .

Application in Sanitizer Production

  • Scientific Field: Industrial Chemistry .
  • Summary of the Application: Similar compounds are used in the production of sanitizers .
  • Methods of Application: The specific methods of application can vary widely depending on the specific sanitizer being produced .
  • Results or Outcomes: The outcomes can also vary widely, but the end result is typically a sanitizer with specific antimicrobial properties .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFJDFRZFOSMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520879
Record name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

CAS RN

91247-06-2
Record name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
A Akıncıoğlu, Y Akbaba, L Polat Köse… - ChemistrySelect, 2023 - Wiley Online Library
Compounds with 1‐aminoindane motif exhibit vital biological activities in the central nervous system. Therefore, it is very important to synthesize new compounds with this moiety and to …

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